REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[CH:8][C:7](Br)=[CH:6][C:3]=1[C:4]#[N:5].[Cl:11][C:12]1[CH:13]=[C:14](B(O)O)[CH:15]=[CH:16][CH:17]=1.C(=O)([O-])[O-].[Na+].[Na+]>COCCOC.O.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[NH2:1][C:2]1[CH:9]=[CH:8][C:7]([C:16]2[CH:15]=[CH:14][CH:13]=[C:12]([Cl:11])[CH:17]=2)=[CH:6][C:3]=1[C:4]#[N:5] |f:2.3.4,7.8.9.10.11|
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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NC1=C(C#N)C=C(C=C1)Br
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Name
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|
Quantity
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9.5 g
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Type
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reactant
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Smiles
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ClC=1C=C(C=CC1)B(O)O
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Name
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Quantity
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13 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
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Quantity
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3.5 g
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Type
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catalyst
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Smiles
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[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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85 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was degassed
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Type
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CUSTOM
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Details
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to remove the oxygen
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to ambient temperature
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Type
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CUSTOM
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Details
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quenched with a saturated aqueous ammonium chloride solution (80 mL)
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Type
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ADDITION
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Details
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Ethyl acetate (200 mL) was added
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Type
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CUSTOM
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Details
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the organic layer was separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with ethyl acetate (3×40 mL)
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Type
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WASH
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Details
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The combined organic layers were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried with MgSO4
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Type
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CUSTOM
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Details
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The solvent was removed in vacuo
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Type
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CUSTOM
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Details
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the residue was purified by a silica gel flash chromatography (hexane:ethyl acetate/4:1)
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Name
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|
Type
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product
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Smiles
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NC1=C(C=C(C=C1)C1=CC(=CC=C1)Cl)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |